molecular formula C9H8F3NO B030240 2,2,2-trifluoro-N-(4-methylphenyl)acetamide CAS No. 350-96-9

2,2,2-trifluoro-N-(4-methylphenyl)acetamide

Cat. No.: B030240
CAS No.: 350-96-9
M. Wt: 203.16 g/mol
InChI Key: UTLLHJULQYAUIK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-methylphenyl)acetamide: is an organic compound with the molecular formula C₉H₈F₃NO It is characterized by the presence of a trifluoromethyl group and a 4-methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Methylphenylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The trifluoromethyl group in 2,2,2-trifluoro-N-(4-methylphenyl)acetamide can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products. Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products:

    Substitution: Formation of substituted derivatives with nucleophiles.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

Scientific Research Applications

Chemistry: 2,2,2-Trifluoro-N-(4-methylphenyl)acetamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can influence the binding affinity and selectivity of the compound towards specific biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may influence its binding to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLLHJULQYAUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188538
Record name Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350-96-9
Record name Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC87411
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2,2,2-trifluoro-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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